1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a compound with diverse applications in medicinal chemistry and pharmaceutical research. Its complex structure features a cyclopropyl group, a thiophene moiety, and a urea linkage, contributing to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is generally synthesized via a multi-step process starting from commercially available precursors. The key steps involve:
Formation of the 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole intermediate through cyclization reactions.
Subsequent alkylation of the intermediate with ethyl derivatives.
Final coupling with thiophene-2-yl isocyanate to form the urea derivative.
Industrial Production Methods
For industrial production, these reactions are scaled up using optimized conditions to ensure high yield and purity. Typical conditions involve controlled temperature, pressure, and solvent systems to facilitate efficient reactions and product isolation.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions including:
Oxidation: : Primarily at the thiophene moiety, forming sulfoxides or sulfones.
Reduction: : Typically targeting the carbonyl groups, potentially forming alcohol derivatives.
Substitution: : Especially at the thiophene ring, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: : Reactions may involve halogens (chlorine, bromine), nitric acid, or sulfuric acid for electrophilic substitutions.
Major Products
The major products depend on the reaction type. For instance:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
This compound is utilized in various fields:
Chemistry: : As a building block in synthetic organic chemistry for creating novel compounds.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for therapeutic applications in treating infections and cancer.
Industry: : Employed as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function through binding to active sites or altering protein conformation. Pathways involved often include signal transduction and metabolic pathways critical to cell function.
Comparison with Similar Compounds
This compound can be compared with other similar molecules in terms of structure and activity:
1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylurea: : Similar triazole and urea functionalities but with phenyl groups instead of thiophene.
1-(2-(4-cyclopropyl-5-oxo-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(furan-2-yl)urea: : Features furan rings rather than thiophene, impacting its electronic properties and reactivity.
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-15(18-13-4-2-10-25-13)17-7-8-20-16(23)21(11-5-6-11)14(19-20)12-3-1-9-24-12/h1-4,9-11H,5-8H2,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVOXTXSBFEYFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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